6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine
Description
6-Bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine is a benzodiazole (benzimidazole analog) derivative featuring a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 5. The compound’s molecular formula is C₈H₅BrF₃N₃, with a molecular weight of 284.05 g/mol (calculated).
Properties
Molecular Formula |
C8H5BrF3N3 |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C8H5BrF3N3/c9-4-2-6-5(14-7(13)15-6)1-3(4)8(10,11)12/h1-2H,(H3,13,14,15) |
InChI Key |
GPNNJZSSXMAZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=N2)N)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-bromo-4-(trifluoromethyl)benzonitrile with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate cyclization and formation of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and trifluoromethyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Key structural features :
- Benzodiazole core : A bicyclic aromatic system with two nitrogen atoms, contributing to hydrogen-bonding capabilities and aromatic π-stacking interactions.
- Electron-withdrawing substituents : The -CF₃ group at C5 and Br at C6 modulate electronic density, enhancing stability and influencing reactivity .
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Bromine vs. Fluorine : Bromine at C6 in the target compound may confer susceptibility to nucleophilic substitution, unlike fluorine in 6,7-difluoro derivatives . The -CF₃ group at C5 stabilizes the aromatic ring through strong electron withdrawal, reducing electrophilic attack compared to unsubstituted analogs .
- Core Heterocycle : Benzothiazole (e.g., 6-bromo-1,3-benzothiazol-2-amine) introduces sulfur, which increases aromaticity and polarizability compared to benzodiazole .
Physicochemical Properties
- Lipophilicity: The target compound’s bromine and -CF₃ groups increase logP values compared to difluoro or non-halogenated analogs, suggesting improved membrane permeability .
- Solubility : Substituents like furanylmethyl () enhance aqueous solubility, whereas the target compound’s hydrophobic groups may limit solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
